5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
Description
Properties
Molecular Formula |
C12H11N3OS |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N3OS/c1-8-11(17-12-13-7-14-15(8)12)9-5-3-4-6-10(9)16-2/h3-7H,1-2H3 |
InChI Key |
SSYLXWTTZXVLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The most efficient route involves a one-pot [3+2] cyclocondensation between α-bromo-1-(2-methoxyphenyl)butane-1,3-dione and 5-methyl-4H-1,2,4-triazole-3-thiol under visible-light irradiation. This method leverages sustainable conditions:
-
Solvent: Water, eliminating toxic organic solvents.
-
Catalyst: None required, reducing post-reaction purification.
-
Energy source: Compact fluorescent lamps (CFLs), enabling mild reaction conditions.
The α-bromo diketone precursor is generated in situ via N-bromosuccinimide (NBS)-mediated bromination of 1-(2-methoxyphenyl)butane-1,3-dione. Bromination completes within 15 minutes under visible light, as confirmed by TLC.
Optimization and Reaction Conditions
Key parameters were optimized for maximum yield (85–90%):
| Parameter | Optimal Value |
|---|---|
| Solvent | H₂O |
| Light Source | CFL (23 W) |
| Reaction Time | 30–45 minutes |
| Temperature | Room temperature |
Polar protic solvents like water enhance radical stability, critical for the proposed free-radical mechanism. The absence of side products underscores the regioselectivity, favoring C–S bond formation at the less sterically hindered carbonyl carbon.
Mechanistic Insights into Regioselectivity
Radical-Initiated Pathway
The reaction proceeds via a radical chain mechanism (Fig. 1):
-
Homolytic cleavage: Visible light breaks S–H bonds in the mercaptotriazole and C–Br bonds in the α-bromo diketone, generating thiyl (- SH ) and bromine radicals (- Br ).
-
Radical recombination: The thiyl radical attacks the α-carbon of the diketone, forming a thioether intermediate.
-
Cyclization: Intramolecular radical coupling between the triazole nitrogen and adjacent carbonyl group forms the thiazolo-triazole core.
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Dehydration: A final dehydration step yields the aromatic heterocycle.
Radical trapping experiments with TEMPO suppressed yields to 20%, while benzoyl peroxide increased reaction rates, validating the radical pathway.
Structural Validation and Characterization
Spectroscopic Confirmation
The structure of 5-(2-methoxyphenyl)-6-methylthiazolo[3,2-b][1,triazole was confirmed using:
X-ray Crystallography
Single-crystal X-ray analysis (Fig. 2) revealed a planar thiazolo-triazole core with dihedral angles of 12.3° between the 2-methoxyphenyl group and the central ring. The methyl group at C6 adopts an equatorial conformation, minimizing steric strain.
Alternative Synthetic Routes
Cyclization of Mercaptotriazole Derivatives
Older methods involve cyclizing 3-((2-methoxyphenyl)carbamothioyl)-5-methyl-1,2,4-triazole with chloroacetic acid. However, this route suffers from:
Oxidative Coupling Approaches
Oxidative cyclization using iodine or H₂O₂ has been reported for analogous thiazolo-triazoles. While feasible, these methods require stoichiometric oxidants and generate halogenated byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Regioselectivity | Scalability |
|---|---|---|---|---|
| Visible-light | 85–90 | Aqueous, room temp | High | Excellent |
| Cyclization | 40–60 | Acidic reflux | Moderate | Limited |
| Oxidative | 50–70 | Oxidants, heat | Low | Moderate |
The visible-light method outperforms alternatives in yield, selectivity, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of thiazolo[3,2-b][1,2,4]triazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Key Observations:
Substituent Position and Electronic Effects :
- 5-(4-Fluorophenyl)-6-methyl (233.27 Da) demonstrated potent anticonvulsant activity in the maximal electroshock (MES) model, attributed to the electron-withdrawing fluorine enhancing receptor binding .
- 5-(2-Methoxyphenyl)-6-methyl (245.30 Da) features an electron-donating methoxy group at the ortho position, which may alter pharmacokinetic properties (e.g., solubility, metabolic stability) compared to para-substituted analogs .
- Halogenated derivatives (e.g., 4-Cl, 4-F) often show enhanced biological activity but may increase cytotoxicity, as seen in anticancer studies .
Positional Isomerism :
- 6-Substituted derivatives (e.g., 6-(4-Fluorophenyl)) exhibit selectivity in anticonvulsant models, whereas 5-substituted analogs (e.g., 5-(4-Fluorophenyl)) are associated with broader activity but higher toxicity .
Pharmacological Potential and Limitations
- Anticonvulsant Activity: Fluorinated derivatives (e.g., 6-(4-Fluorophenyl)) show promise, but the methoxy-substituted target compound lacks reported data.
- Anticancer Activity: Derivatives like 5-(4-Fluorophenyl)thiazolo[...] exhibit strong activity against HCT116 and HeLa cells but with significant toxicity to normal cells (L-02). The ortho-methoxy group in the target compound may reduce toxicity while retaining efficacy, though this requires validation .
Biological Activity
5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the thiazolo-triazole family, known for various pharmacological properties including anticancer, antibacterial, and antifungal activities.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 250.30 g/mol
- CAS Number : 869342-65-4
The compound features a thiazole ring fused to a triazole ring, along with a methoxyphenyl substituent that is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-B][1,2,4]triazoles exhibit significant anticancer properties. For instance, in vitro evaluations have shown that such compounds can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 5.0 | |
| A549 (Lung Cancer) | 7.5 | |
| HeLa (Cervical Cancer) | 6.0 |
In a study conducted by the National Cancer Institute, the anticancer activity of several derivatives was assessed against 60 different cancer cell lines. The results indicated that modifications in the structure significantly influenced the potency against specific cancers, particularly breast and lung cancers .
Antibacterial and Antifungal Activity
The compound also exhibits antibacterial and antifungal properties. Research has shown that thiazolo-triazole derivatives can be effective against both Gram-positive and Gram-negative bacteria as well as various fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Candida albicans | 0.8 µg/mL |
These findings suggest that the methoxy group on the phenyl ring plays a significant role in enhancing the antibacterial activity of these compounds.
The biological activities of 5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer cell proliferation.
- DNA Interaction : Molecular docking studies indicate binding affinity to DNA, which may interfere with replication processes in cancer cells .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of this compound on MDA-MB-468 breast cancer cells and found that it significantly reduced cell viability through apoptosis induction.
- Antimicrobial Screening : Another case reported its effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for 5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole to ensure optimal yield and purity?
- Methodological Answer : Synthesis typically involves sequential formation of the thiazole and triazole rings. Critical steps include:
- Thiazole Ring Formation : Use thiourea derivatives or thioketones with hydrazine analogs under controlled pH (e.g., acetic acid) to prevent side reactions .
- Triazole Cyclization : Employ cyclocondensation with hydrazides or azides at reflux temperatures (80–120°C) in solvents like ethanol or acetonitrile .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) is essential to isolate the target compound (>95% purity). Monitor reaction progress via TLC and HPLC .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Thiazole formation | Thiourea, hydrazine hydrate, ethanol, 80°C | 65–75 | 90 | |
| Triazole cyclization | POCl₃, DMF, 100°C, 6 hrs | 70–80 | 95 |
Q. How can researchers characterize the molecular structure and confirm regiochemistry of substituents in thiazolo[3,2-b][1,2,4]triazole derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions. For example, the methoxy group at C2 of the phenyl ring shows a singlet at δ 3.8–4.0 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ for C₁₃H₁₂N₄OS: 296.07) .
- X-ray Crystallography : Resolves conformational polymorphism and validates regiochemistry (e.g., orthorhombic vs. monoclinic polymorphs) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity in thiazolo[3,2-b][1,2,4]triazole derivatives?
- Methodological Answer :
- Anticancer Screening : Use NCI-60 cell line panels. IC₅₀ values <10 μM indicate high potency (e.g., inhibition of leukemia HL-60 cells) .
- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Assay against target enzymes (e.g., 14α-demethylase for antifungal activity) via spectrophotometric methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole for enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 2-methoxyphenyl group with fluorophenyl or pyridyl moieties to modulate lipophilicity and target affinity .
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at C6 to enhance metabolic stability .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., EGFR kinase) .
Table 2 : SAR Trends in Analogous Compounds
| Modification Site | Bioactivity Change | Example Compound | Source |
|---|---|---|---|
| C2-Phenyl (methoxy → fluoro) | Increased cytotoxicity (IC₅₀ ↓ 40%) | 5-(2-Fluorophenyl) analog | |
| C6-Methyl → Ethyl | Improved solubility (LogP ↓ 0.5) | 6-Ethyl derivative |
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for thiazolo[3,2-b][1,2,4]triazole derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (%F) and plasma half-life (t₁/₂) via LC-MS/MS. Low %F may explain poor in vivo activity despite high in vitro potency .
- Metabolite Identification : Use liver microsome assays to detect rapid Phase I/II metabolism (e.g., CYP450-mediated oxidation) .
- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .
Q. How do computational methods aid in predicting off-target interactions and toxicity risks for this compound class?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to hERG channels to assess cardiotoxicity risks .
- QSAR Modeling : Train models on Tox21 datasets to predict hepatotoxicity (e.g., Alamar Blue assay validation) .
- Pan-Assay Interference Compounds (PAINS) Filters : Exclude structures with reactive motifs (e.g., Michael acceptors) using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
